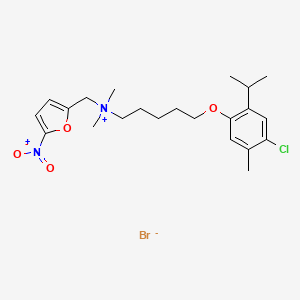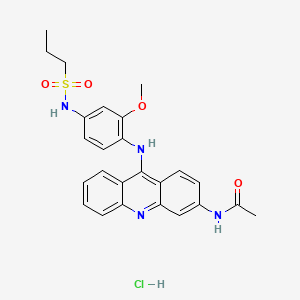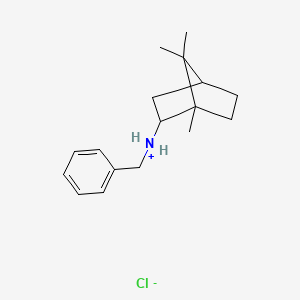
Carbamic acid, dimethyl-, vinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, dimethyl-, vinyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of a vinyl group attached to the ester functionality, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Carbamic acid, dimethyl-, vinyl ester can be synthesized through several methods. One common approach involves the reaction of dimethylcarbamoyl chloride with vinyl alcohol under basic conditions. The reaction typically proceeds at room temperature and yields the desired ester product.
Another method involves the transesterification of dimethylcarbamate with vinyl acetate in the presence of a catalyst such as sodium methoxide. This reaction is carried out under reflux conditions and results in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, dimethylcarbamoyl chloride and vinyl alcohol, are fed into the reactor along with a base such as sodium hydroxide. The reaction mixture is then heated to promote the formation of the ester product, which is subsequently purified through distillation or crystallization.
化学反応の分析
Types of Reactions
Carbamic acid, dimethyl-, vinyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved, resulting in the formation of dimethylcarbamic acid and vinyl alcohol.
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form corresponding carbamates or urethanes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, alcohols, and appropriate catalysts.
Major Products Formed
Hydrolysis: Dimethylcarbamic acid, vinyl alcohol.
Oxidation: Aldehydes, carboxylic acids.
Substitution: Carbamates, urethanes.
科学的研究の応用
Carbamic acid, dimethyl-, vinyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.
作用機序
The mechanism of action of carbamic acid, dimethyl-, vinyl ester involves the formation of covalent bonds with nucleophilic sites on target molecules. The ester group can undergo hydrolysis to release dimethylcarbamic acid, which can then interact with biological targets such as enzymes or receptors. The vinyl group can also participate in addition reactions, further modifying the target molecules.
類似化合物との比較
Carbamic acid, dimethyl-, vinyl ester can be compared with other carbamate esters such as:
Ethyl carbamate: Similar in structure but lacks the vinyl group, resulting in different reactivity and applications.
Methyl carbamate: Another simple carbamate ester with distinct chemical properties due to the absence of the vinyl group.
Phenyl carbamate: Contains an aromatic ring, which imparts different physical and chemical characteristics compared to the vinyl ester.
The presence of the vinyl group in this compound makes it unique, as it provides additional reactivity and potential for various chemical transformations.
特性
CAS番号 |
57933-88-7 |
|---|---|
分子式 |
C5H9NO2 |
分子量 |
115.13 g/mol |
IUPAC名 |
ethenyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H9NO2/c1-4-8-5(7)6(2)3/h4H,1H2,2-3H3 |
InChIキー |
ALLOWGSQGHGDPE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)OC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


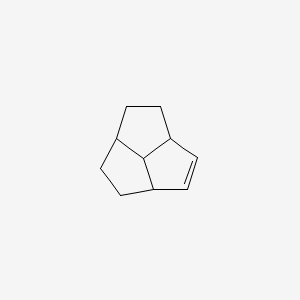
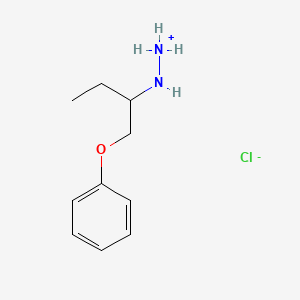
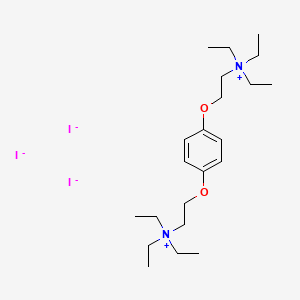

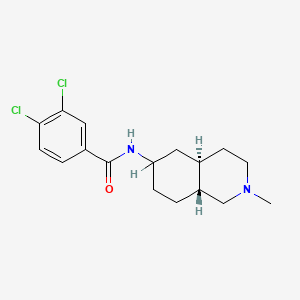
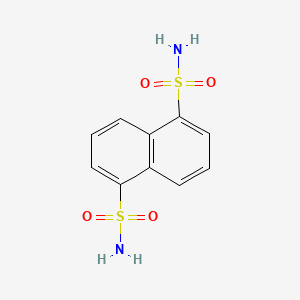
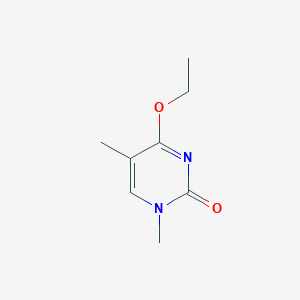
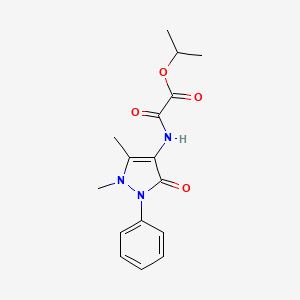
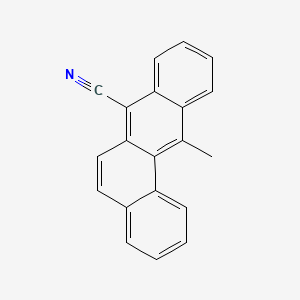

![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
